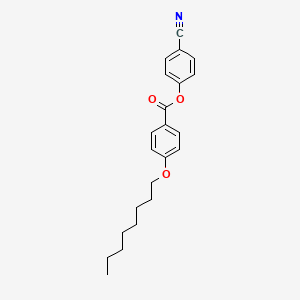

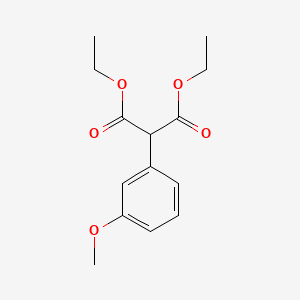

![molecular formula C12H9FO3S B1656203 [1,1'-Biphenyl]-4-yl sulfurofluoridate CAS No. 51451-35-5](/img/structure/B1656203.png)

[1,1'-Biphenyl]-4-yl sulfurofluoridate

Vue d'ensemble

Description

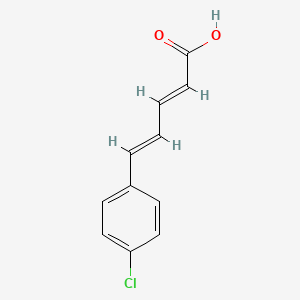

“[1,1’-Biphenyl]-4-yl sulfurofluoridate” is a compound that involves the combination of a biphenyl group and a sulfurofluoridate group . Biphenyl, also known as diphenyl, phenylbenzene, 1,1′-biphenyl, is an organic compound that forms colorless crystals . Sulfurofluoridate is a group derived from sulfuryl fluoride, an inorganic compound with the formula SO2F2 .

Synthesis Analysis

The synthesis of compounds similar to “[1,1’-Biphenyl]-4-yl sulfurofluoridate” often involves the use of sulfuryl fluoride (SO2F2) gas . Sulfuryl fluoride is a cheap, abundant, and relatively inert electrophile that has been widely used in chemical transformations . In one example, a compound was synthesized through the condensation of a C3-symmetric compound with a C2-symmetric 1,1′-biphenyl-4,4′-diamine .Molecular Structure Analysis

The molecular structure of “[1,1’-Biphenyl]-4-yl sulfurofluoridate” would likely involve a biphenyl group attached to a sulfurofluoridate group. The biphenyl group consists of two connected phenyl rings .Applications De Recherche Scientifique

1. Inhibitory Activities in Pharmaceutical Research

[1,1'-Biphenyl]-4-yl based compounds, including sulfurofluoridate derivatives, have been explored for their potential pharmaceutical applications. Research by Kwong et al. (2017) demonstrates the synthesis of various biphenyl-based compounds and their significant anti-tyrosinase activities, comparable to standard inhibitors like kojic acid. These findings suggest potential uses in treatments for conditions like hypertension and inflammation, expanding the pharmaceutical applications of biphenyl derivatives (Kwong et al., 2017).

2. Development of Liquid Crystal Materials

Biphenyl compounds are integral in the development of novel liquid crystal materials. A study by Cruickshank et al. (2019) discusses the synthesis of cyanobiphenyl-based liquid crystal dimers, containing sulfur links. These compounds exhibit unique properties like the twist-bend nematic and nematic phases, contributing to the advancement of liquid crystal technology and materials science (Cruickshank et al., 2019).

3. Sensing Systems in Environmental and Analytical Chemistry

The use of biphenyl derivatives in sensing systems is another application area. Sadowska et al. (2010) explored biphenyl derivative N-allyl-N'-(4'-nitro[1,1'-biphenyl]-4-yl)thiourea (BP1) as a functional fluorescent sensor for protons. This research indicates potential for developing advanced sensing systems for environmental and analytical applications, utilizing the unique photophysical properties of biphenyl compounds (Sadowska et al., 2010).

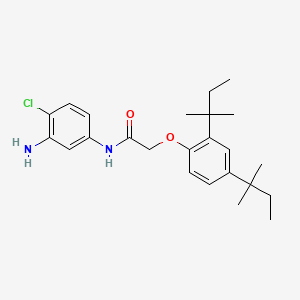

4. Novel Antitumor Molecules

In the field of oncology, biphenyl sulfurofluoridate derivatives are being explored for their antitumor potential. Cui et al. (2022) identified a novel antitumor molecule, 4-(4-(3-((6,7-bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)-1H-1,2,3-triazol-1-yl)phenyl sulfurofluoridate (P19G1), showing significant inhibitory effects on tumor cell lines and tumor growth in vivo. This discovery highlights the role of biphenyl compounds in developing new antitumor treatments (Cui et al., 2022).

5. Applications in Material Science

The synthesis and characterization of biphenyl compounds, including those with sulfur-containing bridges, have implications in material science. Research by Lin-han (2010) on the synthesis of 2-biphenyl-4-yl-1-morpholin-4-ethanethione under microwave irradiation points to innovative approaches in chemical synthesis, potentially leading to the development of novel materials with diverse applications (Lin-han, 2010).

Propriétés

IUPAC Name |

1-fluorosulfonyloxy-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO3S/c13-17(14,15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXXMGQDUCGZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618112 | |

| Record name | [1,1'-Biphenyl]-4-yl sulfurofluoridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51451-35-5 | |

| Record name | [1,1'-Biphenyl]-4-yl sulfurofluoridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

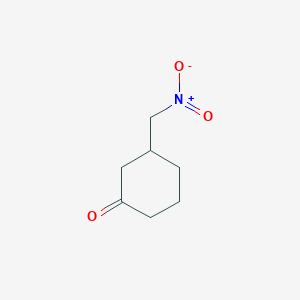

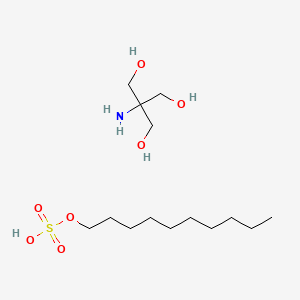

![6-[(2-methylphenyl)methylsulfanyl]-7H-purine](/img/structure/B1656126.png)

![N-[(3,4-Dimethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B1656129.png)